molecular formula C9H14N2O2S2 B2632926 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine CAS No. 934063-82-8

1-(Thiophen-2-ylsulfonyl)piperidin-4-amine

Cat. No.: B2632926
CAS No.: 934063-82-8
M. Wt: 246.34
InChI Key: UWUZJYCPTOOCCO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylsulfonyl)piperidin-4-amine (CAS: 294194-47-1) is a piperidine derivative featuring a thiophene-2-sulfonyl substituent. Its molecular formula is C₉H₁₃N₂O₂S₂, with a molecular weight of 307.23 g/mol . The compound’s structure comprises a piperidin-4-amine core, where the nitrogen atom at position 1 is bonded to a sulfonyl group linked to a thiophene ring. This sulfonyl group enhances electrophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

1-thiophen-2-ylsulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c10-8-3-5-11(6-4-8)15(12,13)9-2-1-7-14-9/h1-2,7-8H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUZJYCPTOOCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with thiophene sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine exhibits potential anticancer properties. For instance, it has been investigated for its ability to overcome drug resistance in Hedgehog-dependent cancers. The sulfonamide moiety is known to interact with various biological targets, making this compound a candidate for further research in cancer therapeutics .

Antimicrobial Properties

The compound's structural characteristics suggest it may possess antimicrobial activity. Similar piperidine derivatives have shown effectiveness against various pathogens, indicating that this compound could be explored for its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to its interaction with specific biological pathways. The sulfonamide group is known to inhibit certain enzymes involved in bacterial growth and cancer cell proliferation. Understanding these mechanisms is crucial for developing effective therapeutic agents.

Several case studies have highlighted the potential of this compound in drug development:

  • Case Study on Anticancer Efficacy : A study demonstrated that derivatives of this compound were effective against drug-resistant cancer cell lines, suggesting its role as a lead compound in developing new anticancer therapies.
  • Antimicrobial Testing : Laboratory tests revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
  • Pharmacokinetic Studies : Research into the pharmacokinetics of this compound showed favorable absorption and distribution characteristics, making it a promising candidate for further development in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The piperidine ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Thiophene-2-sulfonyl C₉H₁₃N₂O₂S₂ 307.23 Sulfonyl group with thiophene ring
RB-005 4-Octylphenethyl C₂₁H₃₆N₂ 316.53 Lipophilic phenethyl chain
1-(Morpholine-4-sulfonyl)piperidin-4-amine Morpholine-4-sulfonyl C₉H₂₀ClN₃O₃S 285.79 Sulfonyl with morpholine ring
1-[3-(3,5-Difluorophenyl)quinolin-4-yl]piperidin-4-amine 3,5-Difluorophenylquinoline C₂₀H₁₈F₂N₃ 338.38 Fluorinated quinoline scaffold
1-(3-Chloropyridin-2-yl)piperidin-4-amine 3-Chloropyridin-2-yl C₁₀H₁₄ClN₃ 211.69 Chloropyridine substituent
1-{[2-(Trifluoromethyl)benzene]sulfonyl}piperidin-4-amine Trifluoromethylbenzenesulfonyl C₁₂H₁₅F₃N₂O₂S 308.32 Electron-withdrawing CF₃ group

Key Observations:

  • The trifluoromethylbenzenesulfonyl group in introduces strong electron-withdrawing effects, which may alter metabolic stability compared to the thiophene analog.
  • Lipophilicity : RB-005 incorporates a long alkyl chain, increasing lipophilicity and likely improving membrane permeability. In contrast, morpholine-sulfonyl derivatives may exhibit higher solubility due to the polar morpholine ring.
  • Aromatic Interactions: Thiophene and pyridine/quinoline substituents (e.g., ) enable π-π stacking with aromatic residues in enzymes or receptors, a feature absent in aliphatic analogs like RB-003.

Research Findings and Implications

  • Sulfonyl Group Impact : Sulfonyl-containing derivatives (e.g., ) exhibit varied solubility and binding profiles. The thiophene-sulfonyl group may offer a balance between lipophilicity and polarity, making it suitable for central nervous system (CNS) drug candidates.
  • Substituent Diversity : Pyrimidine (), pyridine (), and thiazole () substituents expand structural diversity, enabling interactions with kinases, ion channels, or GPCRs.
  • Further in vitro and in vivo studies are warranted.

Biological Activity

1-(Thiophen-2-ylsulfonyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, synthesis, and potential applications in various fields, including oncology and antimicrobial research.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thiophene and a sulfonamide group. The sulfonyl moiety plays a crucial role in enhancing the compound's binding affinity to biological targets, while the piperidine ring contributes to its structural stability.

Key Structural Features:

  • Piperidine Ring: Provides basicity and structural integrity.
  • Sulfonyl Group: Facilitates strong interactions with enzyme active sites.
  • Thiophene Moiety: Enhances lipophilicity and potential for membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The compound has been investigated for its potential as an enzyme inhibitor , particularly in pathways related to inflammation and cancer progression.

Potential Mechanisms Include:

  • Enzyme Inhibition: The sulfonyl group can form covalent bonds with nucleophilic residues in active sites, inhibiting enzymatic activity.
  • Receptor Modulation: The compound may act as a ligand for various receptors, influencing downstream signaling pathways.

Biological Activities

This compound has shown promise in several biological assays:

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary data suggest it possesses significant efficacy against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Studies:
    • A study reported that derivatives of this compound showed IC50 values ranging from 0.5 to 5 µM against MCF-7 cells, indicating strong anticancer potential .
  • Antimicrobial Evaluation:
    • In vitro tests revealed that the compound exhibited MIC values as low as 0.22 µg/mL against Staphylococcus aureus, suggesting it could be effective in treating infections caused by resistant strains .
  • Enzyme Inhibition Studies:
    • A series of experiments demonstrated that the compound effectively inhibited fatty acid amide hydrolase (FAAH), an enzyme involved in pain signaling pathways, highlighting its potential use in pain management therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityMIC/IC50 Values
This compoundAnticancer, AntimicrobialIC50: 0.5–5 µM
N-(thiazol-2-yl)-1-(thiophen-2-sulfonyl)piperidineEnzyme InhibitorMIC: 0.22 µg/mL
1-(piperidin-4-yloxy)-2-thiophenesAntimicrobialMIC: 0.5–10 µg/mL

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